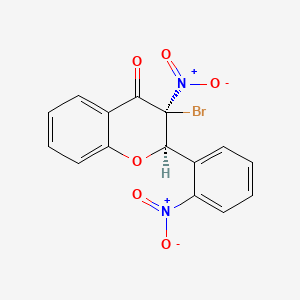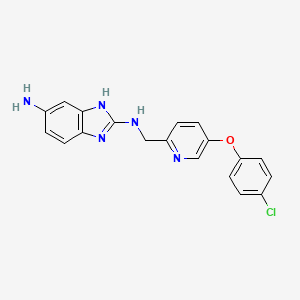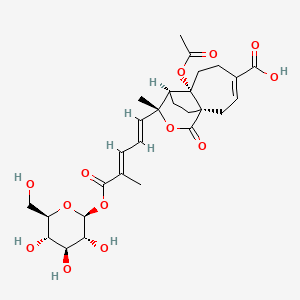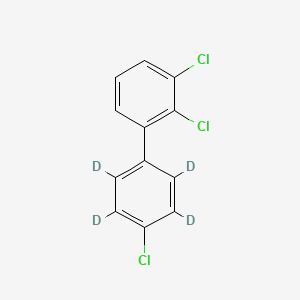
2,3,4'-Trichlorobiphenyl-2',3',5',6'-D4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is a deuterium-labeled derivative of 2,3,4’-Trichlorobiphenyl. This compound is part of the polychlorinated biphenyls (PCBs) family, which are synthetic organic chemicals with multiple chlorine atoms attached to biphenyl, a molecule composed of two benzene rings. The deuterium labeling is used to trace and study the compound’s behavior in various scientific applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 involves the deuteration of 2,3,4’-Trichlorobiphenyl. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterium gas or deuterated solvents under specific reaction conditions . The reaction is often carried out in the presence of a catalyst to facilitate the exchange.
Industrial Production Methods
Industrial production of deuterium-labeled compounds like 2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment to handle deuterium gas and maintain the required reaction conditions .
化学反応の分析
Types of Reactions
2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated biphenyls.
Substitution: Chlorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions include hydroxylated biphenyls, less chlorinated biphenyls, and biphenyls with various substituted functional groups .
科学的研究の応用
2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is used extensively in scientific research due to its stable isotopic labeling. Some applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Helps in understanding the metabolic pathways of PCBs in living organisms.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of PCB-related compounds.
Industry: Employed in environmental studies to monitor the fate and transport of PCBs in ecosystems.
作用機序
The mechanism of action of 2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 involves its interaction with various molecular targets. In biological systems, it can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. The compound can also undergo metabolic activation, forming reactive intermediates that can interact with cellular macromolecules .
類似化合物との比較
Similar Compounds
- 2,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4
- 2,4,5-Trichlorobiphenyl-2’,3’,4’,5’,6’-D5
- 2,4,6-Trichlorobiphenyl-2’,3’,4’,5’,6’-D5
- 3,4,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4
Uniqueness
2,3,4’-Trichlorobiphenyl-2’,3’,5’,6’-D4 is unique due to its specific deuterium labeling pattern, which allows for precise tracking and analysis in scientific studies. This compound’s stability and reactivity make it a valuable tool in various research fields .
特性
分子式 |
C12H7Cl3 |
|---|---|
分子量 |
261.6 g/mol |
IUPAC名 |
1-chloro-2,3,5,6-tetradeuterio-4-(2,3-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7H/i4D,5D,6D,7D |
InChIキー |
ZMHWQAHZKUPENF-UGWFXTGHSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C(=CC=C2)Cl)Cl)[2H])[2H])Cl)[2H] |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one](/img/structure/B12389729.png)


![4-[4-[[4-[6-[4-[4-(2-Aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-6-oxohexoxy]piperidin-1-yl]methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one](/img/structure/B12389749.png)

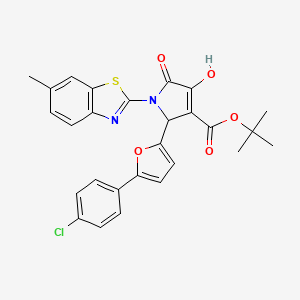
![[(2R,3S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-yl] acetate](/img/structure/B12389759.png)
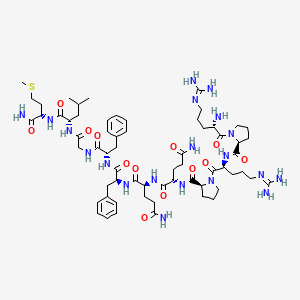
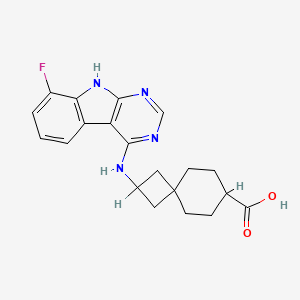
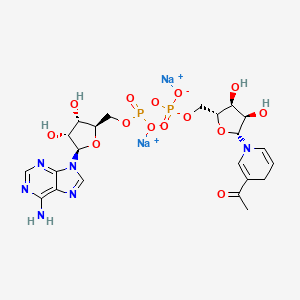
![3-[[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-(2-methoxyethoxy)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12389766.png)
